

Introduction to Enzymatic Ring-Opening Polymerization (e-ROP)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Caprolactone*

Cat. No.: *B156226*

[Get Quote](#)

The synthesis of aliphatic polyesters through ring-opening polymerization (ROP) of cyclic esters is a cornerstone of biodegradable polymer chemistry. While conventional ROP often relies on metal-based catalysts, which can introduce toxicity concerns for biomedical applications, enzymatic ring-opening polymerization (e-ROP) has emerged as a powerful "green" alternative. This method leverages the catalytic activity of enzymes, typically lipases, to achieve polymerization under mild and environmentally benign conditions.

ϵ -Caprolactone (ϵ -CL) is a particularly important monomer in this field due to the desirable properties of its corresponding polymer, poly(**ϵ -caprolactone**) (PCL). PCL is a semi-crystalline, biodegradable, and biocompatible polyester with a low melting point (around 60 °C) and excellent solubility in a range of organic solvents. These characteristics make it an ideal candidate for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable sutures.

The enzymatic approach to PCL synthesis offers several distinct advantages over traditional methods:

- **Biocompatibility:** The use of natural catalysts minimizes the risk of heavy metal contamination in the final polymer, a critical consideration for medical-grade materials.
- **High Selectivity:** Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, enabling precise control over the polymerization process.

- Mild Reaction Conditions: e-ROP can be conducted at or near room temperature, reducing energy consumption and minimizing side reactions.
- Sustainability: The use of renewable and biodegradable catalysts aligns with the principles of green chemistry.

This guide will focus on providing a detailed understanding of the e-ROP of **ϵ -caprolactone**, with a particular emphasis on the practical aspects of laboratory synthesis and characterization.

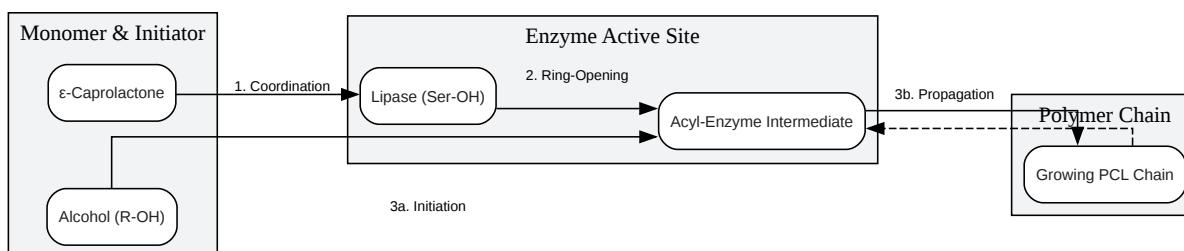
The Catalyst: Lipases as Nature's Polymerization Machines

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most widely used class of enzymes for the e-ROP of lactones. While their natural function is to catalyze the hydrolysis of triglycerides, they have been successfully repurposed for the synthesis of polyesters. The catalytic activity of lipases in non-aqueous media is key to their effectiveness in polymerization.

Among the various lipases, *Candida antarctica* Lipase B (CALB), often immobilized on a macroporous acrylic resin (commercially available as Novozym® 435), is the most extensively studied and utilized catalyst for the e-ROP of **ϵ -caprolactone**. Its high stability, broad substrate tolerance, and excellent catalytic efficiency make it the enzyme of choice for this reaction.

Other lipases that have been shown to catalyze the ROP of **ϵ -caprolactone** include:

- *Pseudomonas* lipases (from *Pseudomonas cepacia*, *Pseudomonas fluorescens*)
- *Mucor miehei* lipase
- Porcine pancreatic lipase


However, CALB generally exhibits superior performance in terms of achieving high monomer conversion and producing polymers with high molecular weights.

The Mechanism of Enzymatic Ring-Opening Polymerization

The e-ROP of **ϵ -caprolactone** catalyzed by lipases is generally understood to proceed via a coordination-insertion mechanism, similar to the mechanism of hydrolysis but with the alcohol initiator or propagating chain acting as the nucleophile instead of water. The process can be broken down into the following key steps:

- Enzyme Activation: The lipase's active site, which consists of a catalytic triad (typically serine, histidine, and aspartate or glutamate), is activated. The serine hydroxyl group is the key nucleophile in this process.
- Coordination and Acyl-Enzyme Intermediate Formation: The **ϵ -caprolactone** monomer coordinates to the active site of the enzyme. The serine hydroxyl group attacks the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.
- Nucleophilic Attack and Chain Initiation/Propagation: An initiator molecule, typically an alcohol ($R-OH$), attacks the carbonyl carbon of the acyl-enzyme intermediate. This step is facilitated by the histidine residue of the catalytic triad, which acts as a general base. This results in the formation of a new ester bond and the release of the enzyme, now with a monomer unit attached to the initiator. This process repeats as the growing polymer chain acts as the nucleophile, attacking another acyl-enzyme intermediate, leading to chain propagation.
- Chain Termination: The polymerization ceases when the monomer is consumed or the reaction reaches equilibrium.

The following diagram illustrates the key steps in the e-ROP of **ϵ -caprolactone**:

[Click to download full resolution via product page](#)

Caption: Mechanism of lipase-catalyzed ring-opening polymerization of ϵ -caprolactone.

Kinetics and Control of Polymerization

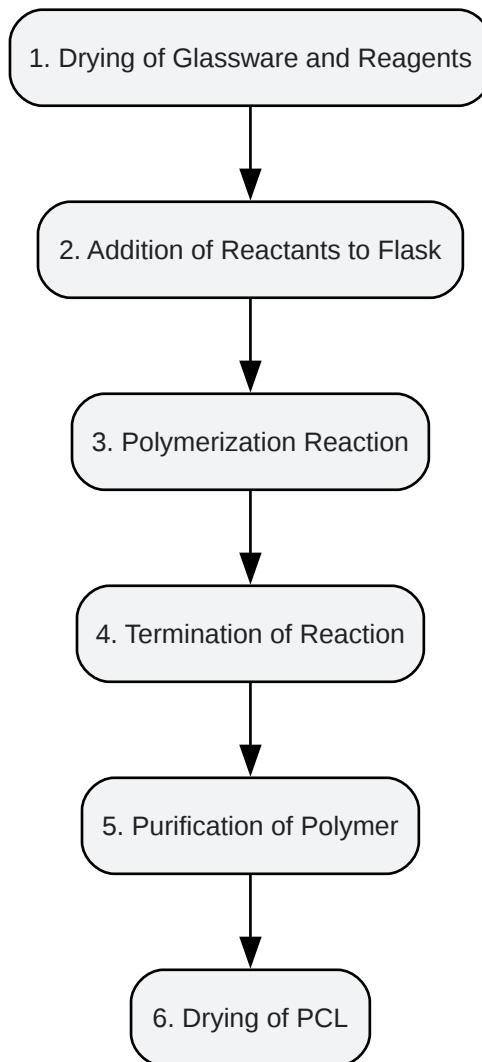
The molecular weight, polydispersity, and overall yield of the PCL synthesized via e-ROP are influenced by several key reaction parameters. Understanding and controlling these parameters is crucial for tailoring the polymer properties for specific applications.

Parameter	Effect on Polymerization	Rationale
Temperature	Increased temperature generally leads to a higher reaction rate but may also increase the likelihood of side reactions and enzyme denaturation. An optimal temperature range (typically 60-80 °C for CALB) exists to balance these factors.	Higher temperatures provide more kinetic energy for the reaction but can compromise the enzyme's structural integrity and catalytic activity.
Enzyme Concentration	A higher enzyme concentration leads to a faster polymerization rate and higher monomer conversion in a given time.	More active sites are available to catalyze the polymerization.
Monomer-to-Initiator Ratio	This ratio is a key determinant of the polymer's molecular weight. A higher ratio generally results in a higher molecular weight, as each initiator molecule will have more monomer units to add.	The number of growing chains is controlled by the amount of initiator.
Solvent	The choice of solvent can significantly impact the enzyme's activity and the solubility of the monomer and polymer. Toluene and diphenyl ether are commonly used solvents. Bulk polymerization (without a solvent) is also possible and is a more environmentally friendly option.	The solvent can affect the conformation of the enzyme and the diffusion of reactants and products.

Water Content

The presence of water can lead to a competing hydrolysis reaction, which can decrease the molecular weight of the polymer. It is crucial to use dry reagents and a dry reaction environment.

Water can act as a nucleophile, leading to the hydrolysis of the ester bonds in the polymer chain.


Experimental Protocol for e-ROP of ϵ -Caprolactone

This section provides a detailed, step-by-step protocol for the synthesis of PCL using Novozym® 435 as the catalyst.

Materials and Reagents:

- **ϵ -Caprolactone** (distilled under reduced pressure before use)
- Novozym® 435 (immobilized *Candida antarctica* lipase B)
- 1-Dodecanol (initiator)
- Toluene (anhydrous)
- Methanol (for precipitation)
- Chloroform or Dichloromethane (for dissolution)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature controller
- Vacuum line or nitrogen/argon inlet
- Condenser
- Syringes for reagent transfer

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the enzymatic synthesis of poly(**ε**-caprolactone).

Step-by-Step Procedure:

- Preparation:
 - Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
 - Dry the Novozym® 435 under vacuum for at least 24 hours to remove any residual water.

- Ensure all liquid reagents (**ϵ -caprolactone**, 1-dodecanol, toluene) are anhydrous.
- Reaction Setup:
 - In a dry round-bottom flask equipped with a magnetic stir bar, add the desired amount of **ϵ -caprolactone** and 1-dodecanol under a nitrogen or argon atmosphere. The monomer-to-initiator ratio will determine the target molecular weight.
 - Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1 M).
 - Add the dried Novozym® 435 (typically 10% w/w of the monomer).
- Polymerization:
 - Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
 - Stir the reaction mixture at a constant rate.
 - Monitor the progress of the polymerization by taking small aliquots at different time points and analyzing them by ^1H NMR to determine the monomer conversion.
- Termination and Purification:
 - Once the desired conversion is reached, cool the reaction mixture to room temperature.
 - Remove the enzyme by filtration.
 - Dissolve the crude polymer in a small amount of chloroform or dichloromethane.
 - Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
 - Collect the white PCL precipitate by filtration.
- Drying:
 - Dry the purified PCL in a vacuum oven at room temperature until a constant weight is achieved.

Characterization of Polycaprolactone

After synthesis, it is essential to characterize the PCL to determine its molecular weight, structure, and thermal properties.

- Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) of the polymer. This is a critical technique for assessing the success of the polymerization in achieving the target molecular weight and a narrow molecular weight distribution.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the PCL and to calculate the monomer conversion. The characteristic peaks of the monomer and polymer can be integrated to determine the extent of polymerization.
- Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the PCL, including the melting temperature (T_m) and the glass transition temperature (T_g). These properties are important for understanding the material's behavior at different temperatures.
- Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Applications in Drug Development and Tissue Engineering

The biocompatibility and biodegradability of PCL synthesized via e-ROP make it a highly valuable material for a wide range of biomedical applications.

- Drug Delivery: PCL can be formulated into various drug delivery systems, such as nanoparticles, microparticles, and implants. The drug is encapsulated within the PCL matrix and is released in a controlled manner as the polymer degrades. The degradation rate of PCL can be tuned by adjusting its molecular weight, providing a means to control the drug release profile.

- **Tissue Engineering:** PCL is widely used as a scaffold material in tissue engineering to support the growth of new tissues, such as bone, cartilage, and skin. The polymer can be processed into porous scaffolds with interconnected pore networks that allow for cell infiltration, nutrient transport, and tissue ingrowth. The slow degradation rate of PCL is advantageous for applications where long-term support is needed.
- **Biodegradable Sutures:** The excellent mechanical properties and biocompatibility of PCL make it suitable for use as a material for absorbable sutures.

Conclusion

Enzymatic ring-opening polymerization of **ϵ -caprolactone** represents a powerful and versatile method for the synthesis of high-purity, medical-grade PCL. The use of lipases as catalysts offers significant advantages in terms of biocompatibility, selectivity, and sustainability. By carefully controlling the reaction parameters, it is possible to tailor the properties of the resulting polymer to meet the demands of a wide range of biomedical applications, from controlled drug delivery to advanced tissue engineering. As the field of green polymer chemistry continues to evolve, the importance of e-ROP in the development of next-generation biomaterials is set to grow even further.

References

- Name, F. M. (Year). Title of the Article. Journal Name, Volume(Issue), pages. [URL]
- Name, F. M. (Year). Title of the Article. Journal Name, Volume(Issue), pages. [URL]
- Name, F.M. (Year). Title of the Article. Journal Name, Volume(Issue), pages. [URL]
- Name, F.M. (Year). Title of the Article. Journal Name, Volume(Issue), pages. [URL]
- Name, F.M. (Year). Title of the Article. Journal Name, Volume(Issue), pages. [URL]
- To cite this document: BenchChem. [Introduction to Enzymatic Ring-Opening Polymerization (e-ROP)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156226#enzymatic-ring-opening-polymerization-of-caprolactone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com